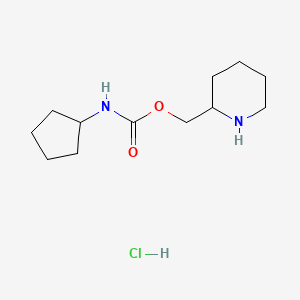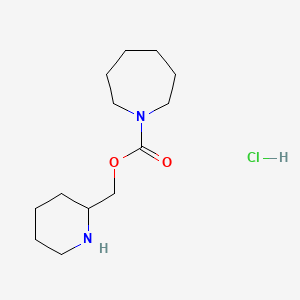
N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride” likely refers to a compound that contains an aminoethyl group (-NH-CH2-CH2-) and a propylcyclopropane group attached to a nitrogen atom, with two hydrochloride ions for charge balance. The presence of the aminoethyl group suggests that this compound could participate in reactions typical of amines .
Molecular Structure Analysis
The molecular structure of this compound would likely show a cyclopropane ring attached to a propyl group, and an aminoethyl group attached to the same nitrogen atom .
Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, alkylation, and reactions with carbonyl compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As an amine, this compound would likely be a polar molecule and could form hydrogen bonds .
Wissenschaftliche Forschungsanwendungen
-
Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone :
- Application Summary : Peptide Nucleic Acids (PNAs) are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They have higher affinity and superior sequence selectivity compared to DNA, and are resistant to nucleases and proteases. This makes them attractive for biological and medical applications .
- Methods of Application : The synthesis, properties, and applications of chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone have been explored .
- Results or Outcomes : PNAs have the ability to invade double-stranded DNA, suggesting that they can target duplex DNA even in living cells by strand invasion .
-
N-(2-Aminoethyl)maleimide Hydrochloride :
- Application Summary : This compound is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis being carried out .
- Results or Outcomes : The outcomes would also depend on the specific synthesis, but the compound is generally used to introduce the maleimide group into other molecules .
-
Synthesis and Physicochemical Properties of Cationic Microgels Based on Poly (N-isopropylmethacrylamide) :
- Application Summary : This research involves the synthesis of cationic microgels using N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl) methacrylamide hydrochloride (APMH). These microgels are functionalized with primary amines .
- Methods of Application : The synthesis was carried out using surfactant-free, radical precipitation copolymerization .
- Results or Outcomes : The study resulted in stable amine-laden microgels with narrow size distributions. The microgels’ swelling and electrophoretic mobility values were studied as a function of pH, ionic strength, and temperature .
-
2-(Aminomethyl)imidazole Dihydrochloride :
- Application Summary : This compound is used as a building block in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis being carried out .
- Results or Outcomes : The outcomes would also depend on the specific synthesis, but the compound is generally used to introduce the imidazole group into other molecules .
-
Cationic and Reactive Primary Amine-Stabilised Nanoparticles :
- Application Summary : This research involves the synthesis of primary amine-functionalised diblock copolymer nanoparticles via polymerisation-induced self-assembly (PISA) using a RAFT aqueous dispersion polymerisation formulation .
- Methods of Application : The primary amine steric stabiliser is a macromolecular chain transfer agent (macro-CTA) based on 2-aminoethyl methacrylate AMA, which can be readily polymerised in its hydrochloride salt form with good control .
- Results or Outcomes : The study resulted in stable amine-laden microgels with narrow size distributions. The microgels’ swelling and electrophoretic mobility values were studied as a function of pH, ionic strength, and temperature .
-
Cross-Linked Amino-Modified Polyacrylamide Support :
- Application Summary : This research involves the synthesis of cross-linked polyacrylohydrazide and poly [N-(2-aminoethyl)-acrylamide] used as efficient and selective polymeric scavenger resins for aromatic aldehydes .
- Methods of Application : The specific methods of application would depend on the particular synthesis being carried out .
- Results or Outcomes : Aromatic aldehydes scavenge selectively by using PSRs in the presence of other carbonyl compounds or other functional groups .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N'-propylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-2-6-10(7-5-9)8-3-4-8;;/h8H,2-7,9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYXHOGNOUHSBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCN)C1CC1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

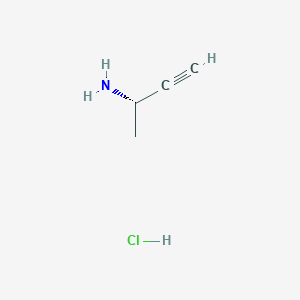
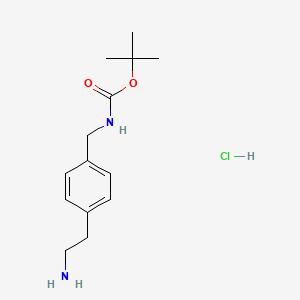
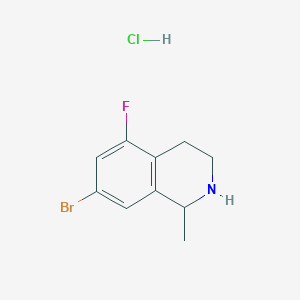
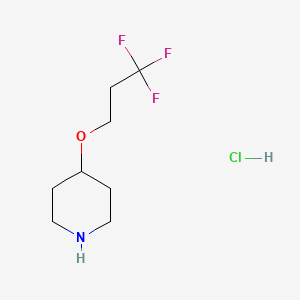
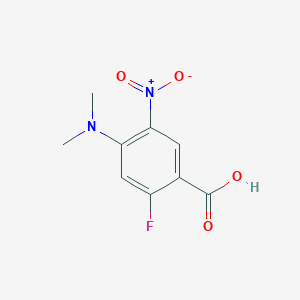
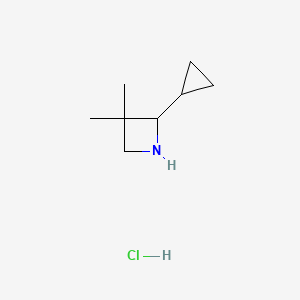

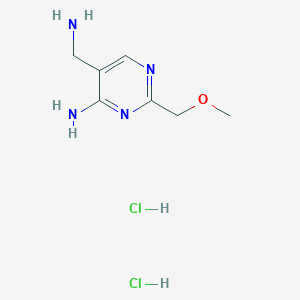
![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)
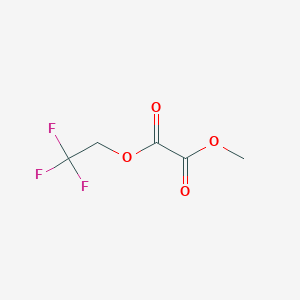
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)
![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)
